![molecular formula C13H15NO3 B2473245 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 883654-38-4](/img/structure/B2473245.png)
4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a bicyclic compound that contains an indole and a dioxane ring, making it a unique molecule with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is not fully understood, but it is believed to involve multiple targets and pathways. Some studies have suggested that 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives act as inhibitors of various enzymes, such as topoisomerase, histone deacetylase, and proteasome, which are involved in cancer cell proliferation and survival. Other studies have shown that 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives induce apoptosis, a programmed cell death, in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. Furthermore, 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been reported to modulate the activity of various signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee are diverse and depend on the specific derivative and the target cell or tissue. Some studies have shown that 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives have cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. Other studies have reported that 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been reported to have antioxidant and neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. In addition, 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives are relatively easy to synthesize and modify, allowing for the optimization of their pharmacological properties. However, 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives can be challenging to purify and characterize due to their complex structure and low solubility in water. Moreover, the biological activity of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives can be highly dependent on the specific cell or tissue type, making it difficult to extrapolate their effects to other systems.
Zukünftige Richtungen
There are several future directions for the research on 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee. One direction is the development of new 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility. Another direction is the elucidation of the mechanism of action of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives, which may lead to the identification of new targets and pathways for drug discovery. Furthermore, the evaluation of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives in animal models and clinical trials is necessary to determine their efficacy and safety in vivo. Finally, the exploration of the potential applications of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee in other fields, such as materials science and catalysis, may lead to the discovery of new uses for this unique molecule.
Synthesemethoden
Several methods have been reported for the synthesis of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee. The most common method involves the reaction of isatin or its derivatives with various nucleophiles, such as enolates, amines, and hydrazines. The reaction leads to the formation of 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee through a cyclization process, which involves the closure of the dioxane ring and the formation of a new C-C bond between the indole and the spiro carbon. Other methods include the use of metal catalysts, such as copper, palladium, and ruthenium, to promote the reaction between isatin and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits a broad range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Several 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee derivatives have been synthesized and tested for their activity against various cancer cell lines, such as breast, lung, prostate, and colon cancer. Some of these derivatives have shown promising results in preclinical studies and are currently being evaluated in clinical trials. In addition, 4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been reported to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4',7'-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-9(2)11-10(8)13(12(15)14-11)16-6-3-7-17-13/h4-5H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJOFCVSBYKEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C23OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

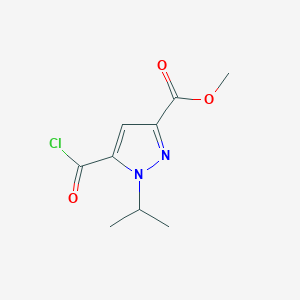
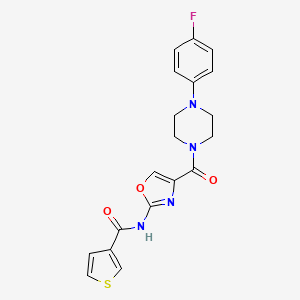
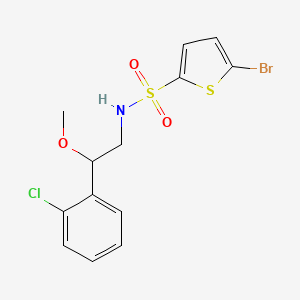
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)
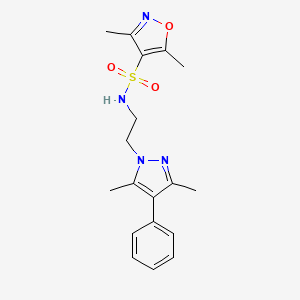
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
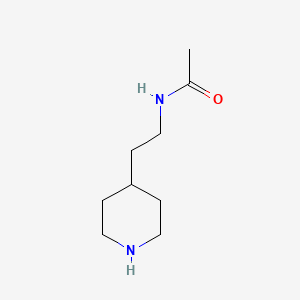
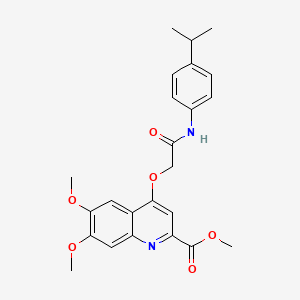
![2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol](/img/structure/B2473176.png)
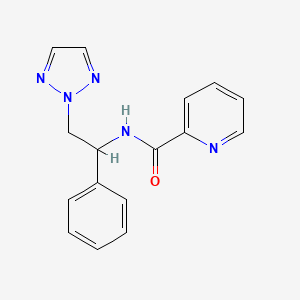
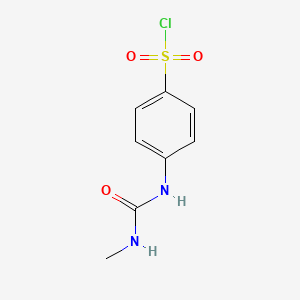

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473183.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2473185.png)